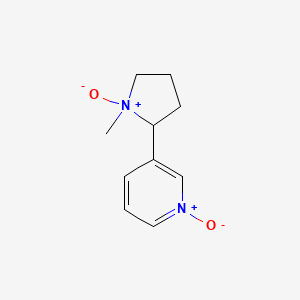
nicotine N,N'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotine N,N’-dioxide is a derivative of nicotine, a well-known alkaloid found in tobacco plants This compound is formed through the oxidation of nicotine, resulting in the addition of two oxygen atoms to the nitrogen atoms in the nicotine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotine N,N’-dioxide can be synthesized by gradually adding nicotine to a mixture of hydrogen peroxide and glacial acetic acid. The reaction typically involves 50 grams of nicotine, 200 milliliters of 30% hydrogen peroxide, and 1200 milliliters of glacial acetic acid . The mixture is stirred and allowed to react, resulting in the formation of nicotine N,N’-dioxide.
Industrial Production Methods
The use of supercritical carbon dioxide extraction has been explored for obtaining high-purity nicotine from tobacco waste, which can then be used as a precursor for synthesizing nicotine N,N’-dioxide .
Chemical Reactions Analysis
Types of Reactions
Nicotine N,N’-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is more polar and water-soluble than nicotine due to the presence of the oxygen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the synthesis of nicotine N,N’-dioxide.
Reduction: Nicotine N,N’-dioxide can be reduced back to nicotine using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Major Products
The major products formed from the reactions of nicotine N,N’-dioxide include nicotine and its various derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Nicotine N,N’-dioxide has several scientific research applications:
Mechanism of Action
Nicotine N,N’-dioxide exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) in the brain and peripheral nervous system. This binding leads to the activation of these receptors, resulting in the release of neurotransmitters such as dopamine and acetylcholine . The compound’s mechanism of action is similar to that of nicotine, but its increased polarity and water solubility may affect its pharmacokinetics and distribution in the body .
Comparison with Similar Compounds
Similar Compounds
Nicotine: The parent compound, which is less polar and less water-soluble than nicotine N,N’-dioxide.
Cotinine: A major metabolite of nicotine, which is also more polar and water-soluble.
Nornicotine: Another metabolite of nicotine, which has similar properties to nicotine N,N’-dioxide.
Uniqueness
Nicotine N,N’-dioxide is unique due to its increased polarity and water solubility compared to nicotine.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(1-methyl-1-oxidopyrrolidin-1-ium-2-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H14N2O2/c1-12(14)7-3-5-10(12)9-4-2-6-11(13)8-9/h2,4,6,8,10H,3,5,7H2,1H3 |
InChI Key |
GSXMRZNVDIMTTQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC1C2=C[N+](=CC=C2)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol](/img/structure/B15125641.png)
![tert-butyl N-[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamate](/img/structure/B15125651.png)
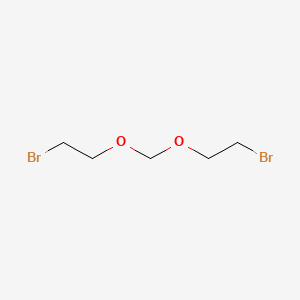
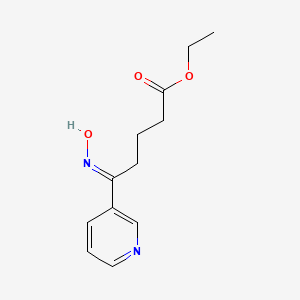
![4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B15125669.png)

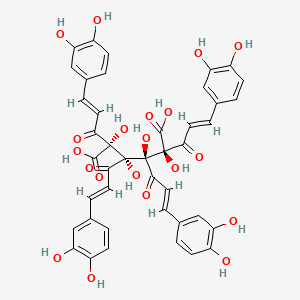
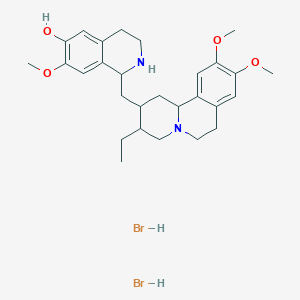
![[5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B15125688.png)
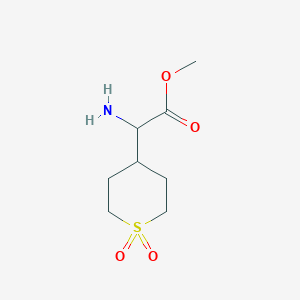
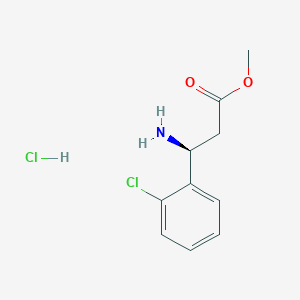
![4-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15125705.png)
![Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-](/img/structure/B15125725.png)
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B15125731.png)
